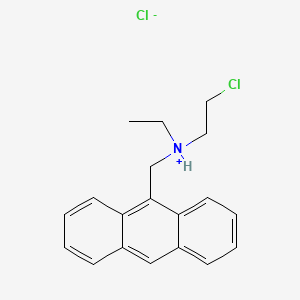
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride is a chemical compound that belongs to the class of anthracene derivatives. Anthracene is an aromatic hydrocarbon consisting of three fused benzene rings, and its derivatives are known for their interesting photophysical, photochemical, and biological properties . This particular compound is used in various scientific research applications due to its unique chemical structure and properties.
Méthodes De Préparation
The synthesis of 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride involves several steps. One common method includes the reaction of anthracene with formaldehyde and 2-chloroethylamine under acidic conditions to form the desired product. The reaction typically proceeds through a Mannich reaction, where the anthracene acts as the nucleophile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various anthracene-based compounds and materials.
Biology: The compound’s fluorescent properties make it useful in bioimaging and as a probe in biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials
Mécanisme D'action
The mechanism of action of 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride involves its interaction with biological molecules, particularly DNA. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication and transcription processes. This property is particularly useful in cancer research, where the compound can induce cell death in rapidly dividing cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 9-((2-Chloroethyl)ethylaminomethyl)anthracene hydrochloride include other anthracene derivatives such as:
9,10-Diphenylanthracene: Known for its use in OLEDs and as a fluorescent probe.
9-Anthracenecarboxylic acid: Used in the synthesis of coordination complexes and as a photochromic material.
9,10-Dimethylanthracene: Utilized in triplet-triplet annihilation upconversion systems
Compared to these compounds, this compound is unique due to its chloroethyl group, which imparts distinct chemical reactivity and biological activity.
Propriétés
Numéro CAS |
95424-17-2 |
|---|---|
Formule moléculaire |
C19H21Cl2N |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
anthracen-9-ylmethyl-(2-chloroethyl)-ethylazanium;chloride |
InChI |
InChI=1S/C19H20ClN.ClH/c1-2-21(12-11-20)14-19-17-9-5-3-7-15(17)13-16-8-4-6-10-18(16)19;/h3-10,13H,2,11-12,14H2,1H3;1H |
Clé InChI |
SLZBOMOEUONUBF-UHFFFAOYSA-N |
SMILES canonique |
CC[NH+](CCCl)CC1=C2C=CC=CC2=CC3=CC=CC=C31.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















